![molecular formula C11H10N2O2 B2447265 4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one CAS No. 1693585-98-6](/img/new.no-structure.jpg)
4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one is a heterocyclic compound that features a spiro linkage between an indene and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-dihydroindene derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[cyclohexane-1,3’-indoline]-2’-one
- Spiro[indene-1,3’-oxazole]-2’-one
- Spiro[1,2-dihydroindene-3,5’-1,3-thiazole]-2’-one
Uniqueness
4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one is unique due to its specific spiro linkage and the presence of both indene and oxazole rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1693585-98-6 |
---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.213 |
IUPAC-Name |
4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one |
InChI |
InChI=1S/C11H10N2O2/c12-9-11(15-10(14)13-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14) |
InChI-Schlüssel |
YFDXZUWDIRWEFK-UHFFFAOYSA-N |
SMILES |
C1CC2(C3=CC=CC=C31)C(=NC(=O)O2)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.